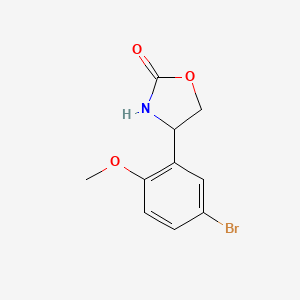

4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C10H10BrNO3 |

|---|---|

Molekulargewicht |

272.09 g/mol |

IUPAC-Name |

4-(5-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H10BrNO3/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13) |

InChI-Schlüssel |

VVLMUCVWTMBKNS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Br)C2COC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the oxazolidin-2-one ring through cyclization reactions.

- Introduction of the 5-bromo-2-methoxyphenyl substituent either before or after ring formation.

- Use of chiral or racemic starting materials depending on the desired stereochemistry.

One-Step Cyclization via Carbamate Intermediates

A patented method (US7087784B2) describes a one-step process to prepare pharmacologically active oxazolidin-2-one derivatives, which can be adapted for this compound synthesis. The key reaction involves:

- Reacting an N-aryl-O-alkylcarbamate with an (S)-acetamidoacetoxypropane derivative.

- The reaction proceeds in the presence of a base (e.g., alkoxides such as t-butoxide or t-amylate), a lithium cation source, and a nucleophile.

- This method avoids isolating unstable intermediates and provides a direct route to the oxazolidinone ring.

Table 1: Key Reaction Components and Conditions

| Component Type | Examples | Role in Reaction |

|---|---|---|

| N-aryl-O-alkylcarbamate | Carbamate with 5-bromo-2-methoxyphenyl substituent | Starting material providing aryl group |

| (S)-acetamidoacetoxypropane | Chiral building block | Provides oxazolidinone ring closure |

| Base | t-Butoxide, t-amylate, DBU, LDA | Deprotonates carbamate for nucleophilic attack |

| Lithium cation source | Lithium salts | Stabilizes intermediates |

| Nucleophile | Various, depending on substrate | Facilitates ring closure |

| Solvent | Aprotic solvents (e.g., THF) | Medium for reaction |

This approach yields the oxazolidin-2-one scaffold with high efficiency and stereoselectivity when chiral starting materials are used.

Bi(OTf)3-Catalyzed Synthesis of Aryl-Substituted Oxazolidinones

A research study reported the synthesis of ethyl-2-(benzamido)-2-(5-bromo-2-methoxyphenyl)acetate, a precursor to oxazolidinones, using bismuth triflate (Bi(OTf)3) as a catalyst:

- Starting materials: benzamide, ethyl glyoxalate, and 4-bromoanisole (which corresponds to the 5-bromo-2-methoxyphenyl moiety).

- Reaction conditions: nitromethane solvent, 100 °C, 16 hours.

- The product was isolated by chromatography with moderate yield (~41%).

This method highlights the use of Lewis acid catalysis to form key intermediates that can be further cyclized to oxazolidinones.

Multi-Step Synthesis from Amino Acid Derivatives

Another approach involves:

- Starting from DL-(±)-phenyl glycine or related amino acids.

- Reduction to amino alcohols.

- Condensation with substituted benzaldehydes (e.g., 5-bromo-2-methoxybenzaldehyde).

- Cyclization to form the oxazolidin-2-one ring.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The one-step carbamate cyclization method is the most efficient and practical for preparing this compound with high stereoselectivity, especially when chiral starting materials are available.

- Bi(OTf)3 catalysis offers an alternative route to key intermediates but with moderate yields and longer reaction times.

- Multi-step syntheses from amino acid derivatives provide flexibility in substituent variation but are more time-consuming.

- The asymmetric aldol and Curtius protocol is promising for stereoselective synthesis and could be adapted for this compound with further optimization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidinones, while oxidation and reduction can lead to different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Br, Cl, F): Enhance stability and influence HOMO-LUMO gaps, as seen in 5-((4-Bromo-2-chlorophenoxy)methyl)oxazolidin-2-one, where DFT calculations revealed a HOMO energy of -6.12 eV and LUMO of -1.89 eV . Methoxy Groups: Improve solubility and modulate electronic properties. For example, 3-(2-(4-methoxyphenyl)-2-tosylacetyl)oxazolidin-2-one showed a high yield (83%) under visible-light catalysis . Hydroxymethyl Groups: Introduce stereochemical complexity, as in (5R)-3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one, which has a defined chiral center at C5 .

Synthetic Routes: Visible-Light Catalysis: Efficient for introducing sulfonyl groups (e.g., tosylacetyl derivatives) . DFT/HF Modeling: Used to predict NMR chemical shifts and optimize geometries for phenoxy-methyl derivatives . Chiral Resolutions: Critical for enantiomerically pure hydroxymethyl-substituted compounds .

Key Observations:

Lipophilicity : Bromine and aromatic substituents increase LogP values (e.g., ~2.8 for 4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one vs. ~1.5 for 4-(4-methoxyphenyl)oxazolidin-2-one), impacting membrane permeability .

Azalactone derivatives like 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one show broader biological utility, including antimicrobial activity .

Spectroscopic and Computational Comparisons

- NMR Data :

- Theoretical Calculations: For 5-((4-bromo-2-chlorophenoxy)methyl)oxazolidin-2-one, B3LYP/6-31G(d,p) methods achieved R² = 0.98 for experimental vs. theoretical 13C NMR shifts .

Biologische Aktivität

4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one is a compound of considerable interest in medicinal chemistry, particularly due to its potential antibacterial and antifungal properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazolidinone structure with a brominated phenyl group and a methoxy substitution. Its molecular formula is CHBrNO, and it has a molecular weight of 272.09 g/mol. The unique arrangement of these functional groups enhances its reactivity and biological activity.

This compound primarily exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, disrupting the formation of proteins essential for bacterial growth and survival. This mechanism positions it as a promising candidate for antibiotic development.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The mechanism involves:

- Inhibition of Protein Synthesis : By binding to the ribosomal RNA of bacteria, it prevents the translation process.

- Targeted Action : Specific interactions with molecular targets within bacterial cells have been documented, enhancing its effectiveness against resistant strains.

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest potential antifungal activities, broadening its therapeutic applications.

Study Overview

A series of studies have evaluated the biological activity of this compound in various contexts:

- Antibacterial Efficacy :

- Tested Strains : The compound was tested against Gram-positive and Gram-negative bacteria.

- Results : Significant inhibition was observed, with IC values indicating strong antibacterial potency.

| Bacterial Strain | IC (µM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15.3 | Protein synthesis inhibition |

| Escherichia coli | 22.7 | Ribosomal binding |

- Antifungal Activity :

- Tested Pathogens : Evaluated against Candida species.

- Results : Demonstrated moderate antifungal activity with promising IC values.

| Fungal Strain | IC (µM) | Mechanism |

|---|---|---|

| Candida albicans | 30.5 | Disruption of cell wall synthesis |

Comparative Analysis

The structural uniqueness of this compound allows it to interact differently compared to other oxazolidinone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Linezolid | Oxazolidinone core with different substituents | Strong antibacterial |

| Tedizolid | Similar core with enhanced potency | Broad-spectrum activity |

| This compound | Brominated methoxy-substituted phenyl | Significant antibacterial and antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.